

Comparative Analysis of the Bactericidal Activity of RO7075573 Against Carbapenem-Resistant *Acinetobacter baumannii*

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Compound of Interest

Compound Name: RO7075573

Cat. No.: B12382186

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A novel antibiotic, **RO7075573**, and its clinical successor, zosurabalpin, demonstrate potent bactericidal activity against multidrug-resistant *Acinetobacter baumannii*, including carbapenem-resistant (CRAB) strains. These compounds operate via a novel mechanism of action, inhibiting the lipopolysaccharide (LPS) transport machinery, a critical pathway for the integrity of the outer membrane in Gram-negative bacteria.

This guide provides a comparative overview of the bactericidal activity of **RO7075573** and its closely related compound, zosurabalpin, against clinically relevant alternatives for the treatment of CRAB infections, such as meropenem, colistin, and tigecycline. The data presented is compiled from various in vitro and in vivo studies to aid researchers, scientists, and drug development professionals in understanding the potential of this new class of antibiotics.

In Vitro Bactericidal Activity

The in vitro potency of **RO7075573** and zosurabalpin has been evaluated against a range of *A. baumannii* isolates, including multidrug-resistant and CRAB strains. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's effectiveness.

Antibiotic	Organism	MIC Range (mg/L)	MIC90 (mg/L)
RO7075573	A. baumannii (MDR and CRAB strains)	≤0.06 - 0.5	Not Reported
Zosurabalpin (RG6006)	A. baumannii (129 resistant and multidrug-resistant clinical isolates)	Not Reported	1
Meropenem	A. baumannii (129 resistant and multidrug-resistant clinical isolates)	Not Reported	>16
Colistin	A. baumannii (129 resistant and multidrug-resistant clinical isolates)	Not Reported	>16
Tigecycline	A. baumannii (129 resistant and multidrug-resistant clinical isolates)	Not Reported	8

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Efficacy

The bactericidal activity of **RO7075573** has been confirmed in murine infection models, demonstrating its potential for in vivo applications.

Mouse Sepsis Model

In a lethal sepsis model in immunocompetent mice infected with a multidrug-resistant CRAB strain, **RO7075573** demonstrated complete protection at subcutaneous doses as low as 0.1 to 0.3 mg/kg.

Treatment	Dose (mg/kg)	Outcome
RO7075573	0.1 - 0.3	Complete protection
Meropenem	80	Bacterial outgrowth
Vehicle	-	No protection

Neutropenic Thigh Infection Model

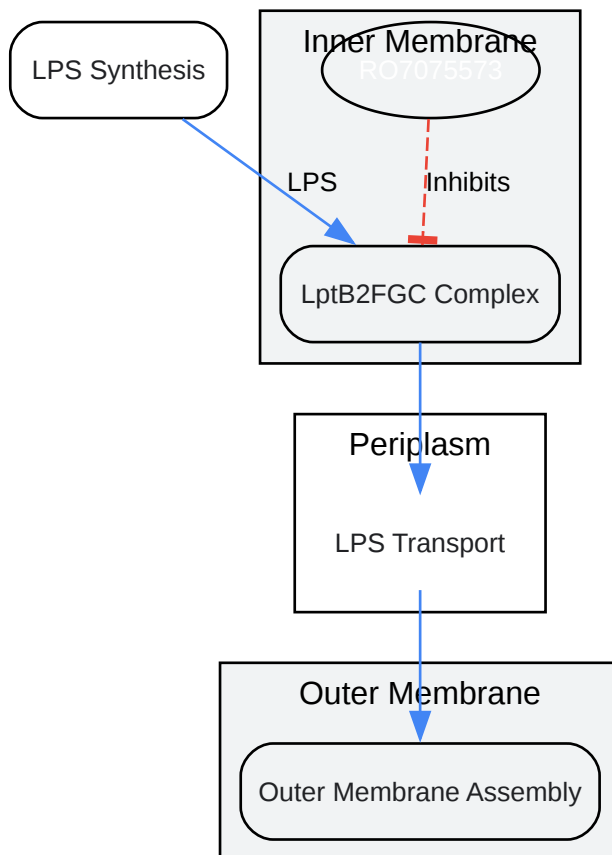
In a neutropenic mouse thigh infection model, **RO7075573** exhibited a dose-dependent reduction in bacterial burden, achieving a greater than 4-log decrease in colony-forming units (CFU) at doses between 0.3 and 30 mg/kg.

Treatment	Total Daily Dose (mg/kg)	Bacterial Burden Reduction (log CFU)
RO7075573	0.3 - 30	>4
Meropenem	Not specified in direct comparison	Bacterial outgrowth
Vehicle	-	Bacterial outgrowth

Mechanism of Action: Inhibition of Lipopolysaccharide Transport

RO7075573 and zosurabalpin target the LptB2FGC complex, an essential component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria. By inhibiting this complex, the antibiotic prevents the translocation of LPS from the inner membrane to the outer membrane, leading to a disruption of the outer membrane's integrity and subsequent cell death.

Mechanism of Action of RO7075573



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Caption: Inhibition of the LptB2FGC complex by **RO7075573** disrupts LPS transport.

Experimental Protocols

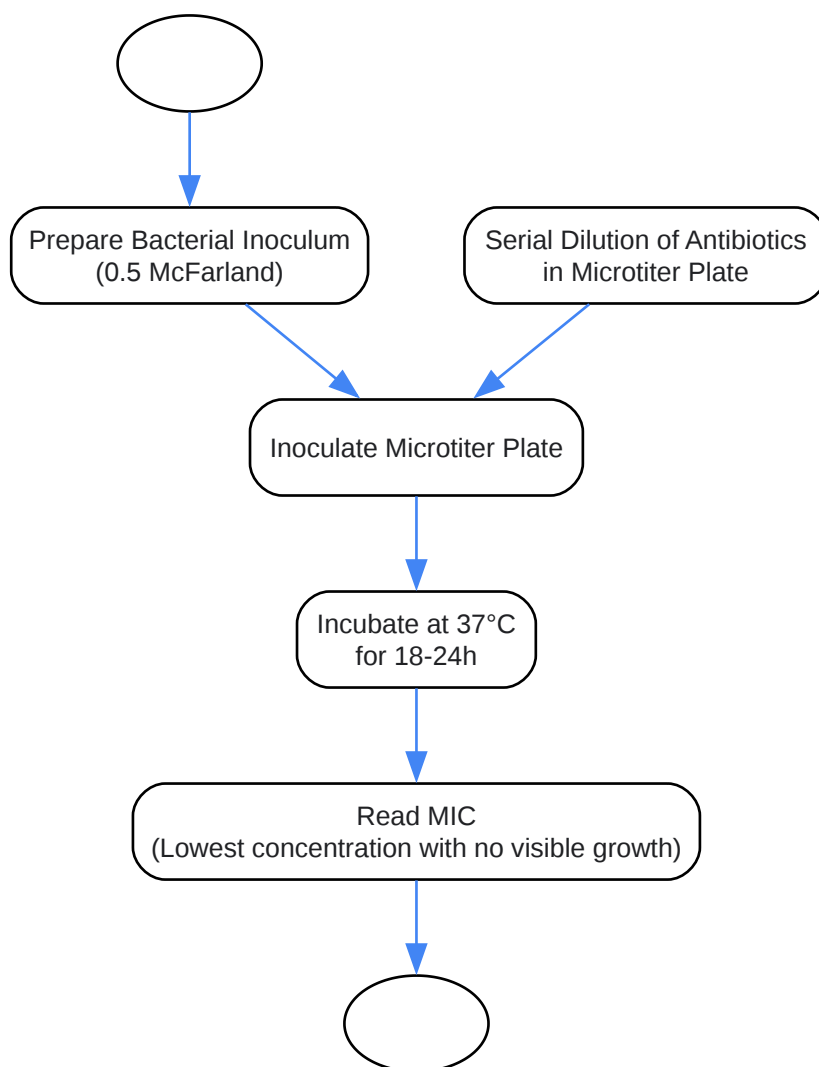
In Vitro Antimicrobial Susceptibility Testing

- Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
- Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was utilized for the assays. For some experiments, CAMHB was supplemented with 50% human serum to better mimic

physiological conditions.

- Inoculum: A standardized bacterial inoculum of approximately 5×10^5 CFU/mL was used.
- Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
- Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Workflow for MIC Determination



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Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Mouse Infection Models

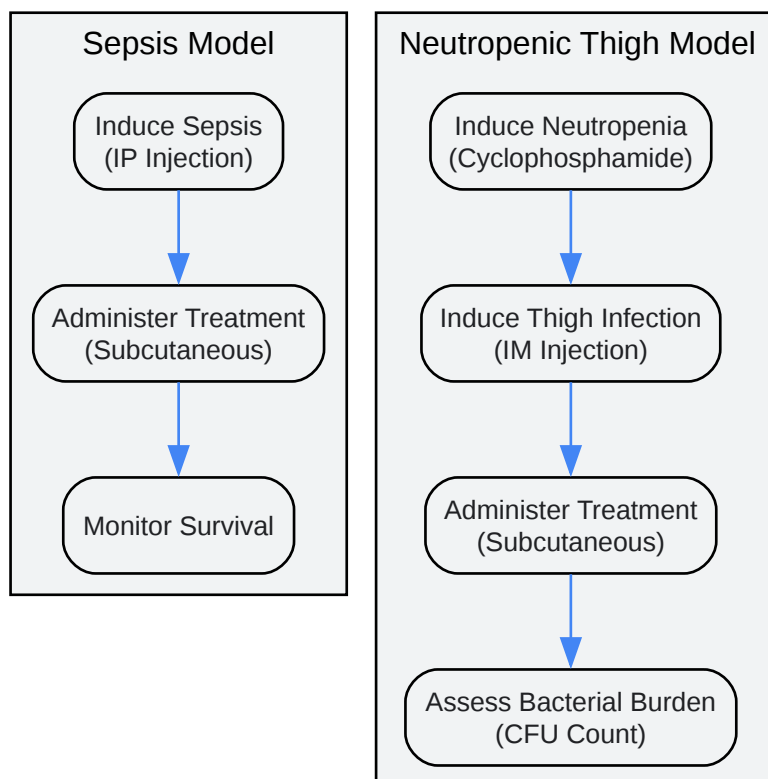
1. Sepsis Model:

- Animals: Immunocompetent mice were used.
- Infection: Sepsis was induced by intraperitoneal injection of a multidrug-resistant *A. baumannii* strain.
- Treatment: **RO7075573** was administered subcutaneously at 1 and 5 hours post-infection.
- Endpoint: Survival was monitored over a period of 6 days.

2. Neutropenic Thigh Infection Model:

- Animals: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
- Infection: A localized thigh infection was established by intramuscular injection of *A. baumannii*.
- Treatment: Treatment with **RO7075573** or vehicle was initiated 2 hours post-infection and administered subcutaneously every 4 hours for 24 hours.
- Endpoint: The bacterial burden in the thigh muscle was determined by plating homogenized tissue and counting colony-forming units (CFU).

General Workflow for In Vivo Efficacy Studies



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